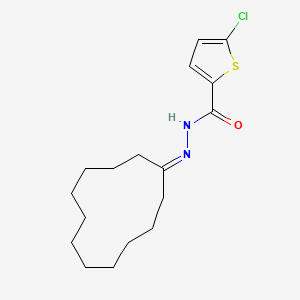![molecular formula C15H14FNO5S B4746039 methyl 4-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4746039.png)
methyl 4-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate
Übersicht
Beschreibung
Methyl 4-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate is a chemical compound that has been used in scientific research for various purposes. It is also known as MFMPB or N-(5-Fluoro-2-methoxyphenyl)-4-(methoxycarbonyl)benzenesulfonamide. This compound is a sulfonamide derivative that has been synthesized using various methods. The purpose of
Wirkmechanismus
The mechanism of action of methyl 4-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate involves the inhibition of CA IX, which is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This enzyme is involved in the regulation of pH in various tissues, including tumors. The inhibition of CA IX by this compound leads to a decrease in the pH of the tumor microenvironment, which can inhibit the growth and survival of cancer cells.
Biochemical and Physiological Effects
Methyl 4-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of CA IX in vitro and in vivo, leading to a decrease in the pH of the tumor microenvironment. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Additionally, it has been shown to have low toxicity and good pharmacokinetic properties, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using methyl 4-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate in lab experiments include its high potency and selectivity for CA IX, its low toxicity, and its good pharmacokinetic properties. However, the limitations include its high cost and the need for specialized equipment and expertise to synthesize and handle this compound.
Zukünftige Richtungen
There are several future directions for the use of methyl 4-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate in scientific research. One of the main directions is the development of more potent and selective inhibitors of CA IX based on this compound. Another direction is the evaluation of the efficacy of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the role of CA IX in other diseases, such as ischemic stroke and osteoporosis, could be explored using this compound. Finally, the development of imaging agents based on this compound for the detection of CA IX expression in tumors could have clinical applications.
Conclusion
Methyl 4-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate is a sulfonamide derivative that has been synthesized using various methods and has been used in scientific research for various purposes. It is a potent and selective inhibitor of CA IX and has been shown to have low toxicity and good pharmacokinetic properties. The future directions for the use of this compound include the development of more potent and selective inhibitors of CA IX, the evaluation of its efficacy in combination with other cancer therapies, and the exploration of its role in other diseases.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate has been used in scientific research for various purposes. One of the main applications is as a sulfonamide-based inhibitor of carbonic anhydrase IX (CA IX), which is an enzyme that is overexpressed in various types of cancer. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been used as a tool compound to study the role of CA IX in cancer progression and as a potential target for cancer therapy.
Eigenschaften
IUPAC Name |
methyl 4-[(5-fluoro-2-methoxyphenyl)sulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO5S/c1-21-13-8-5-11(16)9-14(13)23(19,20)17-12-6-3-10(4-7-12)15(18)22-2/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUBHKIEANEDDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(1,1-dimethylpropyl)phenoxy]-N-phenylacetamide](/img/structure/B4745967.png)
![2-methyl-7-[2-(4-morpholinyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4745975.png)

![{2-[(3-cyano-5-methyl-4-phenyl-2-thienyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4745986.png)
![N~2~-benzyl-N~1~-(2-methoxyethyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4745992.png)


![N-[4-(aminosulfonyl)phenyl]-3,4-difluorobenzamide](/img/structure/B4746032.png)

![N-(2,5-dichlorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4746051.png)
![3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-mercapto-5-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4746063.png)

![3-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4746069.png)